
1,3-Pyrrolidinedicarboxylic acid, 3-(carboxymethyl)-, 1-(1,1-dimethylethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Pyrrolidinedicarboxylic acid, 3-(carboxymethyl)-, 1-(1,1-dimethylethyl) ester is a chemical compound with the molecular formula C10H17NO6. This compound is known for its unique structure, which includes a pyrrolidine ring substituted with carboxymethyl and tert-butyl ester groups. It is used in various scientific research applications due to its reactivity and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Pyrrolidinedicarboxylic acid, 3-(carboxymethyl)-, 1-(1,1-dimethylethyl) ester typically involves the reaction of pyrrolidine derivatives with appropriate carboxylating agents. One common method includes the use of tert-butyl chloroformate and carboxymethyl bromide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Pyrrolidinedicarboxylic acid, 3-(carboxymethyl)-, 1-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carboxymethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,3-Pyrrolidinedicarboxylic acid, 3-(carboxymethyl)-, 1-(1,1-dimethylethyl) ester is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex
Propiedades
Fórmula molecular |
C12H18NO6- |
|---|---|
Peso molecular |
272.27 g/mol |
Nombre IUPAC |
3-(carboxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C12H19NO6/c1-11(2,3)19-10(18)13-5-4-12(7-13,9(16)17)6-8(14)15/h4-7H2,1-3H3,(H,14,15)(H,16,17)/p-1 |
Clave InChI |
PJXKJYRZDKBBEF-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)(CC(=O)O)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(5E)-5-ethoxycarbonylimino-1,3-dimethyl-2,6-dioxo-1,3-diazinan-4-ylidene]azanium](/img/structure/B12326145.png)
![N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B12326151.png)
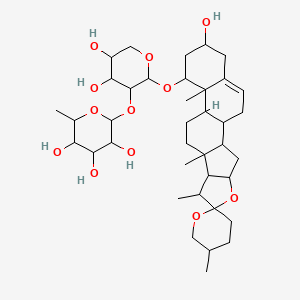
![Triazanium;[[[5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12326177.png)
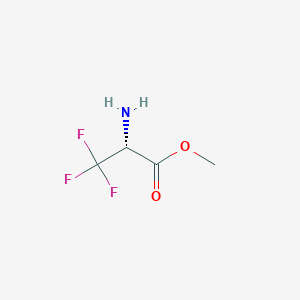
![methyl 7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylate](/img/structure/B12326179.png)
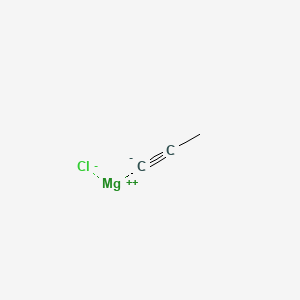
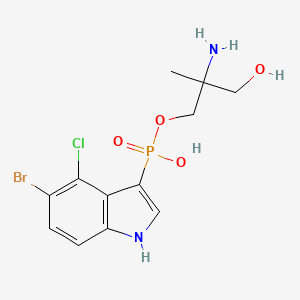
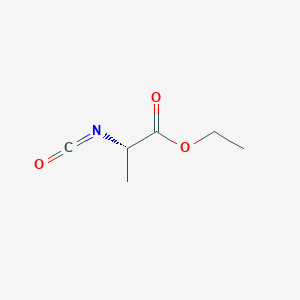
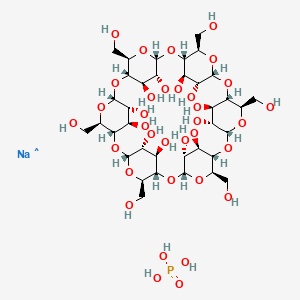
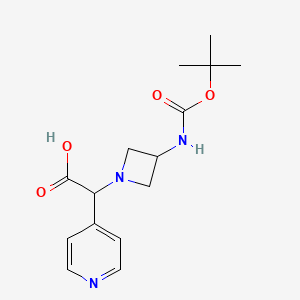
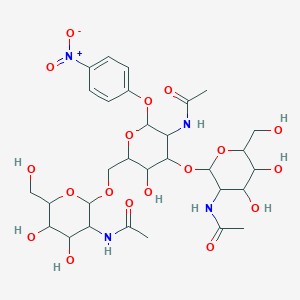
![N-[2-({2-[(6-{[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy}-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl}oxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12326236.png)
![(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfonyloxypyrrolidine-2-carboxylate](/img/structure/B12326252.png)
